molecular formula C13H16O3 B3430199 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- CAS No. 80499-32-7

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Cat. No.: B3430199
CAS No.: 80499-32-7
M. Wt: 220.26 g/mol
InChI Key: ODVKSTFPQDVPJZ-UHFFFAOYSA-N
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Description

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS: 80499-32-7) is a spirocyclic compound featuring a fused dioxaspiro[5.5]undecene backbone substituted with a 2-furanyl group at the 3-position. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol . This compound, also known as Ulinastatin, is a synthetic serine protease inhibitor derived from human urine.

Structurally, the spirocyclic framework confers rigidity, while the furan substituent introduces electronic and steric effects that modulate its biological interactions. Its synthesis typically involves Diels-Alder reactions or cyclization strategies, as seen in related spiro compounds .

Properties

IUPAC Name

3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVKSTFPQDVPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001247
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80449-31-6, 80449-32-7, 80499-32-7
Record name Ulinastatin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trypsin inhibitor (human urine urinastatin protein moiety)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its solid form .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 80499-32-7

Ulinastatin features a unique spirocyclic structure that contributes to its biological activity and potential therapeutic applications. Its ability to inhibit serine proteases positions it as a valuable compound in both research and clinical settings.

Chemistry

In the field of chemistry, ulinastatin serves as a building block for synthesizing more complex molecules. Its spiroketal structure allows for the development of novel chemical entities through various synthetic routes, including Diels-Alder reactions and multi-component reactions. These methods facilitate the creation of derivatives with enhanced properties.

Synthetic Method Yield (%) Reference
Diels-Alder Reaction63–92
Multi-component ReactionsVaries

Biology

Ulinastatin is extensively studied for its role as a serine protease inhibitor. It has been shown to inhibit several key enzymes involved in inflammatory processes, such as trypsin and chymotrypsin. This inhibition is crucial for understanding enzyme regulation and developing new therapeutic agents.

  • Key Enzymes Inhibited :
    • Trypsin
    • Chymotrypsin
    • Kallikrein

The ability of ulinastatin to form stable complexes with these enzymes prevents them from catalyzing their respective reactions, thereby modulating inflammatory responses.

Medicine

Ulinastatin has significant therapeutic applications, particularly in treating acute pancreatitis and other inflammatory conditions. Its anti-inflammatory properties contribute to tissue protection and recovery in various clinical scenarios.

Therapeutic Applications :

  • Treatment of acute pancreatitis
  • Management of inflammatory bowel disease
  • Potential use in sepsis management

Case studies have demonstrated the effectiveness of ulinastatin in reducing inflammation and improving patient outcomes in acute pancreatitis cases.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- C₁₃H₁₆O₃ 220.26 3-(2-furanyl) Serine protease inhibition (trypsin, SARS-CoV-2)
3-Ethyl-2,4-dioxaspiro[5.5]undec-8-ene (CAS: 64165-57-7) C₁₁H₁₈O₂ 182.26 3-ethyl Higher LogP (2.97); HPLC separation
3-(3-Cyclohexenyl)-2,4-dioxaspiro[5.5]undec-8-ene (CAS: 1820-50-4) C₁₅H₂₂O₂ 234.33 3-(3-cyclohexenyl) Increased hydrophobicity; intermediate use
3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione C₁₄H₁₄O₅ 262.26 3-(2-furylmethylene), dione Envelope conformation; weak C–H⋯O H-bonds
Dimethylated dioxaspiro[5.5]undecane (Compound 3 in ) C₁₀H₁₆O₂ 184.23 3,5-dimethyl Fragmentation at m/z 112 (CH₃ loss)

Key Observations :

Substituent Effects on Bioactivity :

  • The 2-furanyl group in the target compound enhances its protease inhibition compared to alkyl-substituted analogues (e.g., 3-ethyl or cyclohexenyl derivatives), likely due to π-π interactions with enzyme active sites .
  • Ethyl and cyclohexenyl substituents increase hydrophobicity (LogP: 2.97 for 3-ethyl vs. ~2.5 estimated for the furanyl derivative), affecting membrane permeability .

Structural Rigidity and Conformation :

  • The 1,5-dioxaspiro[5.5]undecane core in all analogues enforces a rigid bicyclic structure. However, substituents like the furylmethylene group in C₁₄H₁₄O₅ induce an envelope conformation in the dioxane ring, with a 13.75° dihedral angle between the dioxane and furan planes . This contrasts with the more planar spiro systems in alkyl-substituted derivatives .

Synthetic Pathways :

  • The target compound and its analogues are synthesized via Diels-Alder reactions (e.g., spiroundecane derivatives in HIV-1 integrase inhibitors) or cyclization of amides (e.g., 8a–f in ) .
  • Functionalization at the 3-position (e.g., furanyl, ethyl, or cyclohexenyl) is achieved through nucleophilic substitution or aldol-like condensations .

Pharmacological and Biochemical Comparisons

Key Insights :

  • Enzyme Inhibition: The target compound’s furanyl group likely enhances binding to serine proteases compared to non-aromatic substituents. In contrast, spiroundecane(ene) derivatives with ketone or ene functionalities show specificity for HIV-1 integrase, suggesting divergent structure-activity relationships (SAR) .
  • Therapeutic Scope : While the target compound is protease-focused, benzimidazole-fused spiro derivatives (e.g., DBH) exhibit broader applications, including anticancer and corrosion inhibition, due to their extended π-systems .

Analytical and Crystallographic Comparisons

  • HPLC Behavior : The 3-ethyl derivative (CAS: 64165-57-7) is separable using a Newcrom R1 column under reverse-phase conditions, whereas the polar furanyl derivative may require adjusted mobile phases .
  • Crystallography: The 3-(2-furylmethylene)-dione derivative (C₁₄H₁₄O₅) forms weak C–H⋯O hydrogen bonds, creating extended chains . In contrast, chlorophenylamino-substituted spiro compounds () exhibit stronger intermolecular interactions (N–H⋯O), influencing solubility and crystallinity .

Biological Activity

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, also known as Ulinastatin, is a compound with significant biological activity, primarily recognized for its role as a urinary trypsin inhibitor (UTI). This compound is derived from human urine and can also be synthesized artificially. Its molecular formula is C13H16O3C_{13}H_{16}O_{3}, with a molecular weight of 220.26 g/mol .

Ulinastatin functions primarily by inhibiting trypsin, an enzyme involved in the digestive process and inflammatory responses. By modulating trypsin activity, Ulinastatin plays a crucial role in protecting tissues from damage during inflammatory processes and has been studied for its potential therapeutic applications in various conditions.

1. Anti-inflammatory Effects

Research indicates that Ulinastatin exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. In animal studies, administration of Ulinastatin has shown to reduce inflammatory markers and improve outcomes in models of acute pancreatitis and sepsis .

2. Renal Protection

Ulinastatin has been evaluated for its protective effects on renal function. In clinical settings, it has been utilized to mitigate renal injury during surgeries that pose a risk to kidney function. Studies have demonstrated that Ulinastatin administration can lead to lower serum creatinine levels and improved renal blood flow post-surgery .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its overall protective effects against cellular damage caused by oxidative stress. This activity is particularly relevant in conditions where oxidative stress plays a pivotal role in disease progression .

Case Studies

StudyObjectiveFindings
Clinical Trial on Acute PancreatitisEvaluate the efficacy of Ulinastatin in reducing complicationsPatients receiving Ulinastatin showed significantly lower rates of organ failure compared to controls .
Renal Protection in Cardiac SurgeryAssess renal outcomes with Ulinastatin administrationReduced incidence of acute kidney injury was observed in patients treated with Ulinastatin .
Antioxidant Effects in Diabetic RatsInvestigate oxidative stress modulationUlinastatin treatment resulted in decreased oxidative stress markers and improved antioxidant enzyme levels .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of Ulinastatin. The compound demonstrates favorable absorption characteristics and a half-life suitable for clinical applications. Its safety profile is well-established, with minimal adverse effects reported in clinical trials .

Q & A

Q. What are the primary synthetic routes for 2,4-Dioxaspiro[5.5]undec-8-ene derivatives, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between cyclic ketones (e.g., cyclohexanone) and aldehydes (e.g., furfural derivatives) in acidic media. For example, malonic acid and acetic anhydride in sulfuric acid catalyze the formation of the spiro ring system . Key optimization parameters include:

  • Temperature : Reactions are often conducted at 303 K to balance reactivity and side-product formation.
  • Solvent : Ethanol is commonly used for its polarity and ability to dissolve both reactants.
  • Catalyst stoichiometry : Excess sulfuric acid (0.25 ml per 6.24 g malonic acid) ensures complete cyclization .

Q. How is the crystal structure of 2,4-Dioxaspiro[5.5]undec-8-ene derivatives determined, and what conformational insights are obtained?

X-ray diffraction (XRD) with Bruker SMART CCD detectors is the gold standard. For example, 3-(2-furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 19.314 Å, b = 6.8289 Å, c = 20.468 Å, and β = 97.04° . The 1,3-dioxane ring adopts a distorted boat conformation , while the fused cyclohexane ring exhibits a chair conformation (Cremer-Pople parameters: Q = 0.552 Å, θ = 0.7°) .

Q. What spectroscopic methods are critical for characterizing spiro compounds, and how are spectral data interpreted?

  • NMR : 1^1H and 13^13C NMR identify substituents on the spiro core. For instance, furyl protons resonate at δ 6.3–7.5 ppm, while spiro carbons appear at δ 100–110 ppm .
  • IR : Strong C=O stretches near 1700 cm⁻¹ confirm lactone or ketone groups .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z 276.28 for C₁₅H₁₆O₅) .

Advanced Research Questions

Q. How can conformational analysis using Cremer-Pople puckering parameters resolve ambiguities in spiro compound reactivity?

Cremer-Pople coordinates quantify ring puckering and predict steric interactions. For example, a boat conformation in the 1,3-dioxane ring (θ < 10°) increases steric hindrance, reducing nucleophilic attack on the carbonyl group. In contrast, chair conformations (θ ≈ 55°) enhance stability for enzyme binding .

Q. What strategies address contradictions in bioactivity data for 2,4-Dioxaspiro[5.5]undec-8-ene derivatives as serine protease inhibitors?

Ulinastatin (a derivative) inhibits trypsin, elastase, and kallikrein, but conflicting IC₅₀ values arise due to:

  • Assay variability : Use standardized fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) .
  • Conformational flexibility : MD simulations correlate bioactivity with the furyl group’s orientation relative to the spiro core .
  • Cross-validation : Combine enzymatic assays with crystallographic binding studies (e.g., PDB deposition for inhibitor-enzyme complexes) .

Q. How can computational modeling guide the design of spiro compounds with enhanced bioactivity?

  • Docking studies : AutoDock Vina predicts binding poses of the furyl group in TMPRSS2’s catalytic pocket (∆G < -7 kcal/mol indicates strong inhibition) .
  • QSAR models : Hammett constants (σ) of substituents on the furan ring correlate with IC₅₀ values (R² > 0.85) .
  • DFT calculations : HOMO-LUMO gaps < 4 eV suggest redox stability under physiological conditions .

Methodological Recommendations

  • Synthesis : Use SADABS for absorption corrections in XRD to minimize systematic errors .
  • Bioassays : Pre-incubate inhibitors with enzymes for 30 min at 310 K to reach equilibrium .
  • Data interpretation : Apply Hirshfeld surface analysis to identify weak C–H⋯O interactions stabilizing crystal packing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
Reactant of Route 2
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

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